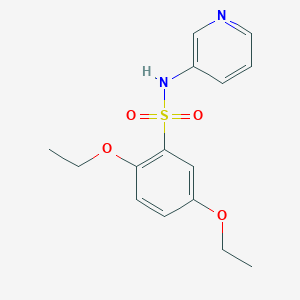
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide, also known as DPBS, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. DPBS is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide is believed to exert its therapeutic effects through the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in cancer cells and is involved in tumor growth and survival. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. In addition, 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been found to modulate the activity of dopamine receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been shown to have a high binding affinity for CAIX and COX-2, which may contribute to its inhibitory effects on these enzymes. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has also been found to cross the blood-brain barrier and accumulate in the brain, which may explain its neuroprotective effects. In addition, 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been shown to have low toxicity in animal models, suggesting that it may be a safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has several advantages for lab experiments, including its high binding affinity for CAIX and COX-2, its ability to cross the blood-brain barrier, and its low toxicity. However, 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide also has some limitations, including its relatively low solubility in water and its potential for off-target effects.
Orientations Futures
For 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide research include further investigation into its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. In addition, studies could be conducted to optimize the synthesis method for 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide and to improve its solubility. Other potential future directions include the development of analogs of 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide with improved pharmacological properties.
Méthodes De Synthèse
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide can be synthesized through a series of chemical reactions starting with 2,5-dimethoxybenzaldehyde and 3-aminopyridine. The reaction involves the condensation of these two compounds to form 2,5-dimethoxy-N-(3-pyridyl)benzamide. This intermediate product is then sulfonated with chlorosulfonic acid to form 2,5-dimethoxy-N-3-pyridinylbenzenesulfonamide, which is then deprotected with sodium hydroxide to obtain 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide.
Applications De Recherche Scientifique
2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. 2,5-diethoxy-N-3-pyridinylbenzenesulfonamide has also been found to have neuroprotective effects in a mouse model of Parkinson's disease.
Propriétés
IUPAC Name |
2,5-diethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-20-13-7-8-14(21-4-2)15(10-13)22(18,19)17-12-6-5-9-16-11-12/h5-11,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKUEEOZLGUFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-pyridin-3-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)


![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)





![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)